molecular formula C17H13N3O2S B5885656 1-(7-Methylnaphthalen-2-yl)sulfonylbenzotriazole

1-(7-Methylnaphthalen-2-yl)sulfonylbenzotriazole

Cat. No.: B5885656
M. Wt: 323.4 g/mol
InChI Key: ITRVRUNAZVJOEQ-UHFFFAOYSA-N
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Description

1-(7-Methylnaphthalen-2-yl)sulfonylbenzotriazole is a chemical compound that belongs to the class of sulfonylbenzotriazoles It is characterized by the presence of a sulfonyl group attached to a benzotriazole ring, with a 7-methylnaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Methylnaphthalen-2-yl)sulfonylbenzotriazole typically involves the reaction of 7-methylnaphthalene-2-sulfonyl chloride with benzotriazole. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Methylnaphthalen-2-yl)sulfonylbenzotriazole can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or alcohols, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature to reflux.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, solvent (e.g., acetic acid), elevated temperature.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvent (e.g., ethanol), room temperature.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.

Scientific Research Applications

1-(7-Methylnaphthalen-2-yl)sulfonylbenzotriazole has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or chemical resistance.

    Biological Studies: It may be used in the development of new pharmaceuticals or as a probe in biochemical assays.

    Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 1-(7-Methylnaphthalen-2-yl)sulfonylbenzotriazole depends on its specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The sulfonyl and benzotriazole moieties play crucial roles in its reactivity and binding properties.

Comparison with Similar Compounds

  • 1-(Naphthalen-2-yl)sulfonylbenzotriazole
  • 1-(7-Methylnaphthalen-2-yl)sulfonylimidazole
  • 1-(7-Methylnaphthalen-2-yl)sulfonylpyrrole

Comparison: 1-(7-Methylnaphthalen-2-yl)sulfonylbenzotriazole is unique due to the presence of both the 7-methylnaphthalene and benzotriazole moieties. This combination imparts specific reactivity and binding properties that may not be present in similar compounds. For example, the benzotriazole ring can enhance the compound’s stability and facilitate its use in various chemical reactions. Additionally, the 7-methylnaphthalene moiety can influence the compound’s solubility and interaction with other molecules.

Properties

IUPAC Name

1-(7-methylnaphthalen-2-yl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-12-6-7-13-8-9-15(11-14(13)10-12)23(21,22)20-17-5-3-2-4-16(17)18-19-20/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRVRUNAZVJOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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